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Introduction

Rondonin is a cationic antimicrobial peptide derived from the hemocyanin of the spider
Acanthoscurria rondoniae. It has demonstrated notable antifungal activity against a range of
clinically relevant fungal pathogens, including various Candida species and Cryptococcus
neoformans.[1][2] The primary mechanism of action of rondonin is believed to be the
intracellular targeting and binding of nucleic acids, leading to the inhibition of essential cellular
processes and ultimately fungal cell death.[1][2] Unlike many other antimicrobial peptides,
rondonin does not appear to exert its primary antifungal effect through the disruption of the
fungal cell membrane.[1][3] Furthermore, it exhibits low cytotoxicity against mammalian cells,
making it a promising candidate for further investigation as a novel antifungal therapeutic.[1][3]

This document provides detailed application notes and experimental protocols for the
comprehensive evaluation of rondonin's antifungal properties. The methodologies outlined
below will enable researchers to perform in vitro susceptibility testing, assess the peptide's
impact on fungal cell integrity and key cellular processes, and investigate its effects on critical
signaling pathways.

Data Presentation: In Vitro Antifungal Activity of
Rondonin
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The following table summarizes the Minimum Inhibitory Concentration (MIC) values of rondonin
against various fungal species as determined by broth microdilution assays.

Fungal Species Strain MIC (pM) Reference
Candida albicans MDM8 16.75 - 33.5 [1]
Candida albicans IOC 4558 40 [2]
Candida krusei IOC 4559 40 [2]
Candida glabrata IOC 4565 40 [2]
Candida parapsilosis IOC 4564 40 [2]
Candida tropicalis IOC 4560 40 [2]
Candida guilliermondii  10C 4557 40 [2]
Cryptococcus

ne)c,)?ormans Active 1]

Trichosporon sp. IOC 4569 40 [2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration
(MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A4
guidelines for yeast.[2][3]

Obijective: To determine the lowest concentration of rondonin that inhibits the visible growth of a
fungal isolate.

Materials:
¢ Rondonin (lyophilized powder)

o Sterile, 96-well, flat-bottom microtiter plates
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RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
Fungal isolates

Sabouraud Dextrose Agar (SDA) plates

Sterile saline (0.85%)

Spectrophotometer

Incubator (35°C)

Procedure:

e Preparation of Fungal Inoculum:

1. Subculture fungal isolates on SDA plates and incubate at 35°C for 24-48 hours.
2. Harvest fresh colonies and suspend them in sterile saline.

3. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x
10 CFU/mL).

4. Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final
concentration of 1-5 x 103 CFU/mL.

Preparation of Rondonin Dilutions:
1. Prepare a stock solution of rondonin in a suitable solvent (e.g., sterile water).

2. In a 96-well plate, perform serial twofold dilutions of the rondonin stock solution in RPMI-
1640 medium to achieve a range of desired concentrations.

Inoculation and Incubation:

1. Add 100 pL of the standardized fungal inoculum to each well containing the rondonin
dilutions.
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2. Include a growth control well (inoculum without rondonin) and a sterility control well
(medium only).

3. Incubate the plates at 35°C for 24-48 hours.

e MIC Determination:
1. Visually inspect the plates for fungal growth.
2. The MIC is the lowest concentration of rondonin that causes a significant inhibition of

visible fungal growth compared to the drug-free control well.
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Workflow for MIC Determination.

Fungal Plasma Membrane Integrity Assay using
Propidium lodide (PI)
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Objective: To assess whether rondonin disrupts the fungal plasma membrane, leading to
increased permeability.

Materials:

e Fungal cells treated with rondonin (at MIC and supra-MIC concentrations)
o Untreated fungal cells (negative control)

» Heat-killed or ethanol-treated fungal cells (positive control)

e Propidium lodide (PI) staining solution (1 mg/mL in water)

o Phosphate-buffered saline (PBS)

o Fluorescence microscope or flow cytometer

Procedure:

e Cell Treatment:

1. Incubate fungal cells with various concentrations of rondonin for a predetermined time
(e.g., 1-4 hours).

2. Include untreated and positive control cells.
e Staining:
1. Harvest the cells by centrifugation and wash twice with PBS.
2. Resuspend the cell pellet in PBS.
3. Add PI to a final concentration of 1-5 pg/mL.
4. Incubate in the dark at room temperature for 15-30 minutes.
e Analysis:

o Fluorescence Microscopy:
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1. Place a drop of the cell suspension on a microscope slide.

2. Observe under a fluorescence microscope using an appropriate filter set for PI
(excitation ~535 nm, emission ~617 nm).

3. Cells with compromised membranes will fluoresce red.

o Flow Cytometry:
1. Analyze the stained cells using a flow cytometer.
2. Quantify the percentage of Pl-positive (non-viable) cells in each treatment group.

Expected Results: Based on existing literature, rondonin is not expected to cause significant
membrane disruption.[1] Therefore, a low percentage of Pl-positive cells, similar to the
untreated control, is anticipated.
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Membrane Integrity Assay Workflow.

Rondonin-Nucleic Acid Binding Assay (Gel Retardation)

Objective: To determine if rondonin can directly bind to fungal nucleic acids.
Materials:

» Purified fungal genomic DNA or plasmid DNA
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e Rondonin

« Binding buffer (e.g., 10 mM Tris-HCI, 1 mM EDTA, pH 8.0)
e Agarose gel (1%)

o Gel electrophoresis apparatus

o DNA stain (e.g., ethidium bromide or SYBR Green)

e UV transilluminator

Procedure:

e Binding Reaction:

1. In separate microcentrifuge tubes, mix a fixed amount of DNA (e.g., 200 ng) with
increasing concentrations of rondonin.

2. Incubate the mixtures at room temperature for 30 minutes.
e Gel Electrophoresis:

1. Add loading dye to each reaction mixture.

2. Load the samples onto a 1% agarose gel.

3. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
 Visualization:

1. Stain the gel with a DNA stain.

2. Visualize the DNA bands under UV illumination.

Expected Results: If rondonin binds to DNA, the migration of the DNA through the agarose gel
will be retarded or completely inhibited at higher rondonin concentrations, resulting in a shift or
disappearance of the DNA band compared to the control (DNA only).[4]
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Measurement of Intracellular Reactive Oxygen Species
(ROS)

Objective: To investigate whether rondonin induces the production of ROS in fungal cells.

Materials:

Fungal cells treated with rondonin

» Untreated fungal cells (negative control)

¢ Cells treated with a known ROS inducer (e.g., H202) (positive control)

o 2'7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

e PBS

o Fluorescence plate reader, fluorescence microscope, or flow cytometer

Procedure:

e Cell Treatment and Staining:

1. Incubate fungal cells in the presence or absence of rondonin.

2. Add DCFH-DA to a final concentration of 10-25 uM and incubate at 37°C for 30-60
minutes in the dark.

e Washing:

1. Harvest the cells and wash twice with PBS to remove excess probe.

e Analysis:

o Fluorescence Plate Reader: Resuspend cells in PBS and measure the fluorescence
intensity (excitation ~485 nm, emission ~535 nm).
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o Fluorescence Microscopy/Flow Cytometry: Observe or quantify the green fluorescence of
individual cells.

Expected Results: An increase in green fluorescence in rondonin-treated cells compared to the
untreated control would indicate the induction of ROS production.

Assessment of Mitochondrial Membrane Potential
(AWm)

Objective: To determine if rondonin causes mitochondrial dysfunction by altering the
mitochondrial membrane potential.

Materials:

Fungal cells treated with rondonin

Untreated fungal cells (negative control)

Cells treated with a mitochondrial uncoupler (e.g., CCCP) (positive control)

JC-1 or Rhodamine 123 fluorescent dye

PBS or appropriate buffer

Fluorescence plate reader, fluorescence microscope, or flow cytometer
Procedure (using JC-1):
e Cell Treatment:

1. Incubate fungal cells with rondonin, a vehicle control, and a positive control.
e Staining:
1. Harvest and wash the cells.

2. Resuspend the cells in medium containing JC-1 (1-10 uM) and incubate at 37°C for 15-30
minutes in the dark.
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e Washing:
1. Wash the cells to remove the excess dye.
e Analysis:

1. Measure the fluorescence of JC-1 monomers (green, excitation ~485 nm, emission ~535
nm) and J-aggregates (red, excitation ~540 nm, emission ~590 nm).

2. A decrease in the red/green fluorescence ratio in treated cells compared to the control
indicates mitochondrial membrane depolarization.

Expected Results: A significant decrease in the red/green fluorescence ratio would suggest that
rondonin disrupts mitochondrial function.

Analysis of Fungal Signhaling Pathways (TOR and MAPK)
by Western Blot

Objective: To investigate if rondonin affects the activation of key proteins in the TOR and MAPK
signaling pathways.

Materials:

Fungal cells treated with rondonin

o Untreated fungal cells

 Lysis buffer with protease and phosphatase inhibitors
e Protein quantification assay kit (e.g., BCA)

o SDS-PAGE gels and electrophoresis apparatus

o Western blot transfer system

e PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-MAPK, anti-total-MAPK, anti-phospho-TOR substrate)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

e Protein Extraction:

1. Treat fungal cells with rondonin for various time points.

2. Harvest and lyse the cells in lysis buffer.

3. Quantify the protein concentration of the lysates.

o SDS-PAGE and Western Blotting:

1. Separate equal amounts of protein by SDS-PAGE.

2. Transfer the proteins to a membrane.

3. Block the membrane to prevent non-specific antibody binding.

e Antibody Incubation and Detection:

1. Incubate the membrane with the primary antibody overnight at 4°C.

2. Wash the membrane and incubate with the secondary antibody.

3. Apply the chemiluminescent substrate and capture the signal.

Expected Results: Changes in the phosphorylation status of key proteins in the TOR or MAPK
pathways in rondonin-treated cells would suggest that the peptide modulates these signaling
cascades.
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Fungal Signaling Pathways for Investigation.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for
the experimental investigation of the antifungal peptide rondonin. By systematically evaluating
its MIC, effects on cell integrity, interaction with nucleic acids, and potential modulation of key
cellular processes and signaling pathways, researchers can gain a deeper understanding of its
mechanism of action and potential as a novel antifungal agent. The low cytotoxicity of rondonin,
coupled with its unique intracellular targeting, underscores its potential in the development of
new strategies to combat fungal infections.
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antifungal-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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